molecular formula C10H15ClN2O3 B15316454 5-Methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylicacidhydrochloride

5-Methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylicacidhydrochloride

Cat. No.: B15316454
M. Wt: 246.69 g/mol
InChI Key: MHKMYEZWIREANB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylicacidhydrochloride is a chemical compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylicacidhydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-methyl-2-aminopyridine with 4-piperidone in the presence of a suitable catalyst to form the oxazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylicacidhydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce reduced heterocyclic compounds.

Scientific Research Applications

5-Methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylicacidhydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole: Similar in structure but with a benzene ring instead of an oxazole ring.

    2-(4-Piperidinyl)-1,3-oxazole: Lacks the methyl and carboxylic acid groups.

    5-Methyl-2-(piperidin-4-yl)-1,3-imidazole: Contains an imidazole ring instead of an oxazole ring.

Uniqueness

5-Methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylicacidhydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Biological Activity

5-Methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure:

  • IUPAC Name: 5-Methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylic acid hydrochloride
  • Molecular Formula: C11H14N2O3·HCl
  • Molecular Weight: 248.7 g/mol
  • CAS Number: 2174008-22-9

The compound exhibits a heterocyclic structure that is characteristic of many biologically active molecules, particularly those involved in enzyme inhibition and receptor modulation.

Research indicates that compounds with oxazole and piperidine moieties often interact with various biological targets, including enzymes and receptors associated with critical physiological processes. The following mechanisms have been identified for 5-Methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylic acid hydrochloride:

  • Enzyme Inhibition:
    • The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases like Alzheimer's.
    • It also exhibits urease inhibitory activity, which could be beneficial in treating infections caused by urease-producing bacteria.
  • Anticancer Activity:
    • Preliminary studies suggest that derivatives of oxazole compounds can induce apoptosis in cancer cells. The specific mechanisms may involve the degradation of mitochondrial proteins, leading to cell death in hepatocellular carcinoma (HCC) models .

Biological Activity Data

The biological activities of 5-Methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylic acid hydrochloride have been evaluated through various assays. Below is a summary table highlighting its biological activities based on available studies:

Activity TypeTarget/AssayResult (IC50/EC50)Reference
AChE InhibitionAcetylcholinesteraseIC50 = 2.14 µM
Urease InhibitionUreaseIC50 = 1.21 µM
Anticancer ActivityHCC Cell LinesIC50 = 3.1 µM
AntibacterialSalmonella typhi, Bacillus subtilisModerate to strong activity

Case Studies and Research Findings

Several studies have explored the biological implications of this compound and its derivatives:

  • Neuroprotective Effects:
    • A study demonstrated that derivatives with similar structures exhibited neuroprotective effects by inhibiting AChE activity, potentially offering therapeutic avenues for cognitive disorders .
  • Anticancer Potential:
    • In vivo experiments showed that derivatives like SL44 led to significant tumor growth inhibition in HCC models compared to traditional chemotherapeutics like sorafenib, suggesting a favorable safety profile and efficacy .
  • Antimicrobial Properties:
    • The synthesized compounds were evaluated against various bacterial strains, showing moderate to strong antibacterial effects against specific pathogens, indicating their potential as new antibacterial agents .

Properties

Molecular Formula

C10H15ClN2O3

Molecular Weight

246.69 g/mol

IUPAC Name

5-methyl-2-piperidin-4-yl-1,3-oxazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H14N2O3.ClH/c1-6-8(10(13)14)12-9(15-6)7-2-4-11-5-3-7;/h7,11H,2-5H2,1H3,(H,13,14);1H

InChI Key

MHKMYEZWIREANB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2CCNCC2)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.